1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride
CAS No.: 1105195-44-5
VCID: VC2921281
Molecular Formula: C11H9ClFNO2
Molecular Weight: 241.64 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It is classified as a pyrrolidine derivative, known for its potential biological activity, particularly in the development of pharmaceuticals targeting various diseases. The compound's CAS number is 1105195-44-5, and it has been referenced in multiple scientific publications and patents related to drug development and synthesis methodologies . Synthesis and ReactionsThe synthesis of 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride can be achieved through several methods, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized product. Synthesis Conditions
Potential Applications1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Ongoing research into similar compounds highlights their significance in therapeutic applications. Potential Therapeutic Areas
Safety and HandlingWhile specific safety data for 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride may not be detailed, general precautions for handling carbonyl chlorides include wearing protective gear and ensuring proper ventilation due to potential irritant properties. Suppliers typically provide detailed safety data sheets for handling and storage . Safety Precautions
|
---|---|
CAS No. | 1105195-44-5 |
Product Name | 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride |
Molecular Formula | C11H9ClFNO2 |
Molecular Weight | 241.64 g/mol |
IUPAC Name | 1-(3-fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride |
Standard InChI | InChI=1S/C11H9ClFNO2/c12-11(16)7-4-10(15)14(6-7)9-3-1-2-8(13)5-9/h1-3,5,7H,4,6H2 |
Standard InChIKey | OTOXDWLCODITIJ-UHFFFAOYSA-N |
SMILES | C1C(CN(C1=O)C2=CC(=CC=C2)F)C(=O)Cl |
Canonical SMILES | C1C(CN(C1=O)C2=CC(=CC=C2)F)C(=O)Cl |
PubChem Compound | 45496496 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume